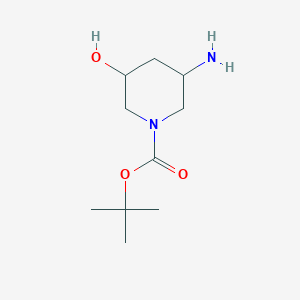

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol . It is a piperidine derivative, characterized by the presence of an amino group at the 3-position and a hydroxyl group at the 5-position, with a tert-butyl ester protecting group at the carboxylate position . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate typically involves the following steps:

Starting Material: The synthesis begins with a suitable piperidine derivative.

Protection: The carboxyl group is protected using tert-butyl esterification.

Functionalization: Introduction of the amino group at the 3-position and the hydroxyl group at the 5-position through various functionalization reactions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Amino Group Modifications

The primary amine undergoes nucleophilic reactions:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form stable amides. Yields exceed 85% when using DMAP as a catalyst .

-

Reductive alkylation : Combines with aldehydes (e.g., formaldehyde) in methanol under NaBH₃CN reduction to produce secondary amines. Steric hindrance from the tert-butyl group limits reactivity toward bulky electrophiles.

Hydroxyl Group Transformations

The secondary hydroxyl group participates in:

-

Sulfonation : Methanesulfonyl chloride in DCM at 0°C converts the hydroxyl to a mesylate group, enabling subsequent nucleophilic substitution (e.g., with NaN₃ to form azides) .

-

Oxidation : Pyridinium chlorochromate (PCC) oxidizes the hydroxyl to a ketone, though over-oxidation is minimized by low-temperature conditions (0–5°C).

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions:

-

HCl/dioxane : Treatment with 4M HCl in dioxane at room temperature removes the Boc group, yielding the free amine hydrochloride salt with >90% efficiency.

Comparative Reactivity Insights

-

Steric effects : The tert-butyl group on the piperidine ring reduces reaction rates at the 3-position amino group compared to unsubstituted analogs.

-

Solvent dependence : Polar aprotic solvents (e.g., DMF) enhance acylation yields by stabilizing transition states .

-

Temperature sensitivity : Mesylation requires strict temperature control (0–5°C) to prevent ester hydrolysis .

Stability and Handling Considerations

Wissenschaftliche Forschungsanwendungen

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate is a chemical compound with applications in scientific research, particularly in organic synthesis and medicinal chemistry. It exists in different stereoisomeric forms, such as tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride and tert-Butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate . The compound features a piperidine ring substituted with both an amino and a hydroxy group, rendering it significant in various biochemical contexts.

Scientific Research Applications

This compound and its derivatives are used in:

- Neuropharmacology This compound is investigated for potential effects on neurotransmitter systems, especially those involving glutamate and gamma-aminobutyric acid (GABA). The hydroxy and amino groups contribute to its interaction with biological receptors, making it a candidate for further pharmacological studies.

- Interaction Studies Interaction studies involving tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride focus on its binding affinity to various receptors and enzymes. Preliminary research suggests that it may modulate neurotransmitter activity, influencing synaptic transmission. Further studies using radiolabeled compounds could elucidate its pharmacokinetics and pharmacodynamics in vivo.

- Biocatalytic reactions The procedures involve the use of the tert-butyl group in various biocatalytic reactions, leveraging its reactivity to facilitate specific biochemical transformations. The tert-butyl group has potential in enhancing the efficiency and selectivity of biocatalytic processes.

Wirkmechanismus

The mechanism of action of tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow for hydrogen bonding and electrostatic interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The exact mechanism may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride: Similar structure with a hydrochloride salt form.

This compound 10-F625862: Another variant with slight modifications.

Uniqueness: this compound is unique due to its specific functional groups and the tert-butyl ester protection, which provides stability and reactivity in various chemical reactions. Its versatility in synthetic applications and potential biological activity make it a valuable compound in research and industry .

Biologische Aktivität

tert-Butyl 3-amino-5-hydroxypiperidine-1-carboxylate, also known as (3S,5R)-tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate, is a piperidine derivative characterized by its unique structural features, including a tert-butyl ester group, an amino group, and a hydroxyl group. These functional groups contribute to its diverse chemical reactivity and potential biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C_{12}H_{23}N_{1}O_{3}

- Molecular Weight : Approximately 216.28 g/mol

- Stereochemistry : (3S,5R) configuration

The compound's structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can yield derivatives with altered biological activities, making it a valuable compound in medicinal chemistry and drug development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Binding Affinity : The amino and hydroxyl groups facilitate hydrogen bonding and electrostatic interactions with enzymes and receptors, potentially modulating their activity.

- Neurotransmitter Interactions : Preliminary studies suggest that the compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways, although further research is needed to clarify these interactions.

Biological Activities

Research has indicated several potential biological activities for this compound:

-

Anticancer Activity :

- In vitro studies have demonstrated that certain piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds structurally related to tert-butyl 3-amino-5-hydroxypiperidine have shown enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

- The spirocyclic structure of some derivatives has been linked to improved binding affinity for cancer-related targets.

- Neuroprotective Effects :

- Antimicrobial Activity :

Case Study 1: Anticancer Efficacy

A study investigating the anticancer properties of piperidine derivatives found that a specific analog of tert-butyl 3-amino-5-hydroxypiperidine demonstrated significant cytotoxicity in FaDu hypopharyngeal tumor cells. The compound was evaluated using various assays that measured cell viability and apoptosis induction, revealing a mechanism that involved mitochondrial pathways .

Case Study 2: Neuroprotective Potential

In another study focused on neuroprotection, researchers synthesized several piperidine derivatives and assessed their ability to inhibit acetylcholinesterase (AChE) activity. One derivative exhibited potent AChE inhibition alongside antioxidant properties, suggesting its potential as a therapeutic agent for Alzheimer's disease.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Anticancer Activity | Neuroprotective Activity | Antimicrobial Activity |

|---|---|---|---|

| This compound | Moderate | Potential | Limited |

| Piperidine derivative A | High | Low | Moderate |

| Piperidine derivative B | Low | High | High |

Eigenschaften

IUPAC Name |

tert-butyl 3-amino-5-hydroxypiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12/h7-8,13H,4-6,11H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZVUMRPAZPCMTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC(C1)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.